

Application Notes and Protocols for DPM-1001 Trihydrochloride in Solution

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Compound of Interest		
Compound Name:	DPM-1001 trihydrochloride	
Cat. No.:	B11934143	Get Quote

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Introduction

DPM-1001 trihydrochloride is a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] As a promising therapeutic agent for diabetes and obesity, understanding its long-term stability in solution is critical for the development of reliable analytical methods, formulation strategies, and preclinical studies. This document provides a comprehensive overview of the stability of **DPM-1001 trihydrochloride** in solution, including recommended storage conditions, detailed protocols for stability assessment, and potential degradation pathways.

Storage and Handling of DPM-1001 Trihydrochloride Solutions

Proper storage is crucial to maintain the integrity of **DPM-1001 trihydrochloride** solutions and ensure reproducible experimental results.

Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions of **DPM-1001 trihydrochloride** in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Working Solutions: It is best practice to prepare fresh working solutions for in vivo and in vitro experiments on the day of use.[2][3] If temporary storage is necessary, keep the solutions on



ice and protected from light.

Recommended Storage Conditions: Based on available data, the following storage conditions are recommended for stock solutions:

- -80°C for up to 6 months[2][4][5]
- -20°C for up to 1 month, preferably under a nitrogen atmosphere[2][4][5]

Long-Term Stability Data

The following tables summarize the stability of **DPM-1001 trihydrochloride** in aqueous solution under various stress conditions. These studies are essential for identifying potential degradation products and establishing appropriate storage and handling procedures.

Table 1: Stability of **DPM-1001 Trihydrochloride** (1 mg/mL) in Aqueous Solution at Various pH Values and Temperatures over 30 Days.

рН	Temperatur e	Day 0 (% Recovery)	Day 7 (% Recovery)	Day 14 (% Recovery)	Day 30 (% Recovery)
3.0	4°C	100	98.5	97.2	95.1
3.0	25°C	100	95.3	91.8	85.6
7.0	4°C	100	99.1	98.5	97.8
7.0	25°C	100	97.2	94.5	90.3
9.0	4°C	100	96.8	93.1	88.7
9.0	25°C	100	90.2	82.5	71.4

Table 2: Photostability of **DPM-1001 Trihydrochloride** (1 mg/mL) in Aqueous Solution (pH 7.0).



Illumination Condition	Duration (hours)	% Recovery
Cool White Fluorescent Light	24	99.2
(1.2 million lux hours)	48	98.5
Near UV Light	24	97.8
(200 watt hours/square meter)	48	95.4

Experimental Protocols Protocol 1: Preparation of DPM-1001 Trihydrochloride Stock Solution

- Accurately weigh the desired amount of **DPM-1001 trihydrochloride** powder.
- Add a sufficient volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into amber, airtight vials.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

- 1. Acid Hydrolysis: a. Dissolve **DPM-1001 trihydrochloride** in 0.1 M HCl to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- 2. Base Hydrolysis: a. Dissolve **DPM-1001 trihydrochloride** in 0.1 M NaOH to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time



points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

- 3. Oxidative Degradation: a. Dissolve **DPM-1001 trihydrochloride** in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. b. Keep the solution at room temperature for 24 hours, protected from light. c. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
- 4. Thermal Degradation: a. Store a solid sample of **DPM-1001 trihydrochloride** in an oven at 105°C for 48 hours. b. Prepare a solution of the heat-treated sample in the mobile phase at a concentration of 1 mg/mL for HPLC analysis.
- 5. Photolytic Degradation: a. Expose a solution of **DPM-1001 trihydrochloride** (1 mg/mL in water) to a calibrated light source (e.g., cool white fluorescent and near UV light) in a photostability chamber. b. Analyze the samples by HPLC at appropriate time intervals.

Protocol 3: Stability-Indicating HPLC Method

This method is designed to separate the intact **DPM-1001 trihydrochloride** from its potential degradation products.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
- Gradient Program:

0-5 min: 95% A, 5% B

5-25 min: Linear gradient to 20% A, 80% B

25-30 min: Hold at 20% A, 80% B

30.1-35 min: Return to 95% A, 5% B



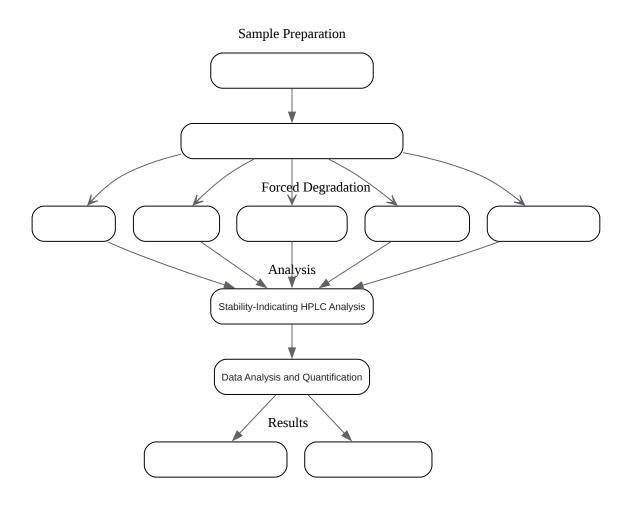
• Flow Rate: 1.0 mL/min.

• Detection Wavelength: 210 nm.

• Injection Volume: 20 μL.

• Column Temperature: 30°C.

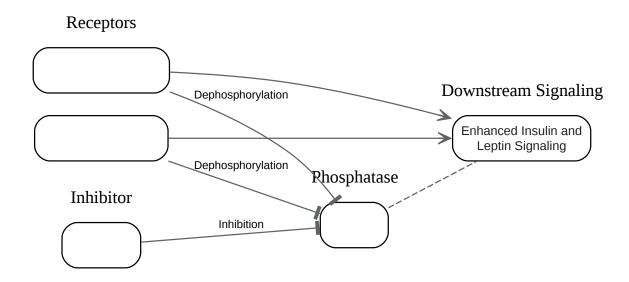
Visualizations





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Caption: Experimental workflow for forced degradation studies of DPM-1001.



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Caption: DPM-1001 inhibition of PTP1B enhances insulin and leptin signaling.

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